![molecular formula C13H17N B2618019 3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287280-72-0](/img/structure/B2618019.png)
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an interesting subject for research in various fields, including medicinal chemistry and materials science . The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes due to its ability to enhance the solubility, potency, and metabolic stability of drug candidates .
Métodos De Preparación
The synthesis of 3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine can be achieved through several synthetic routes. One common method involves the metal-free homolytic aromatic alkylation of benzene . This method is advantageous due to its simplicity and the absence of metal catalysts, which can be beneficial for large-scale industrial production . Another approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial applications .
Análisis De Reacciones Químicas
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents such as bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine has a wide range of scientific research applications. In medicinal chemistry, it is used as a bioisostere to improve the pharmacokinetic properties of drug candidates . Its unique structure enhances the solubility, potency, and metabolic stability of drugs, making it a valuable tool in drug design . In materials science, the compound is used as a molecular rod or rotor, and as a supramolecular linker unit in the development of liquid crystals, FRET sensors, and metal-organic frameworks . Additionally, it has applications in the synthesis of complex organic molecules and as a building block in the development of new materials .
Mecanismo De Acción
The mechanism of action of 3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to planar molecules . This can enhance its binding affinity and selectivity for certain targets, leading to improved therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine is unique compared to other similar compounds due to its three-dimensional structure and its ability to act as a bioisostere for various functional groups . Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as 3-phenylbicyclo[1.1.1]pentan-1-amine and bicyclo[1.1.1]pentan-1-carboxylic acid . These compounds share the same core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .
Propiedades
IUPAC Name |
3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5H,6-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXSMTXWUBUOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
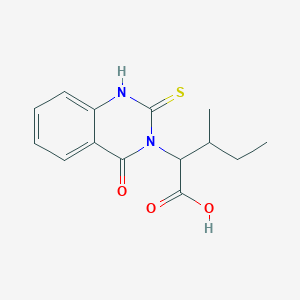
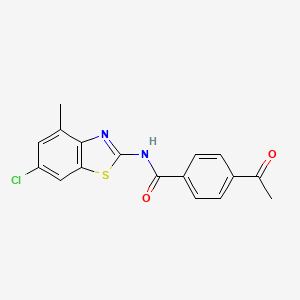
![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2617939.png)
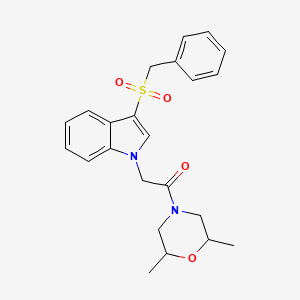
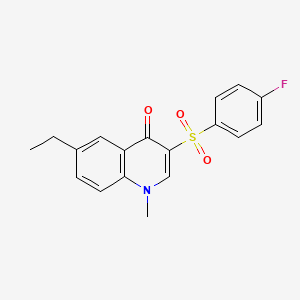
![1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2617942.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2617943.png)
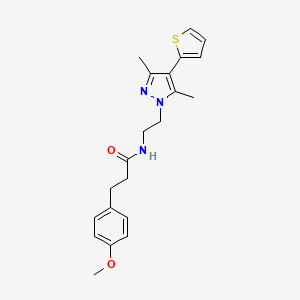
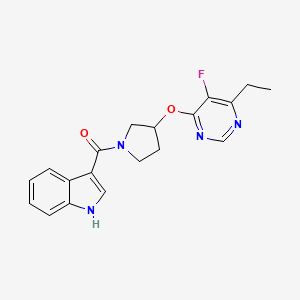
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2617947.png)
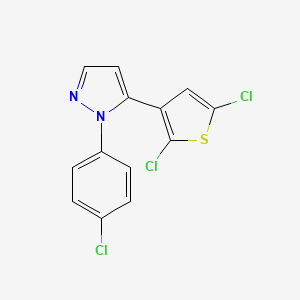
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide](/img/structure/B2617956.png)
![2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2617958.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2617959.png)
